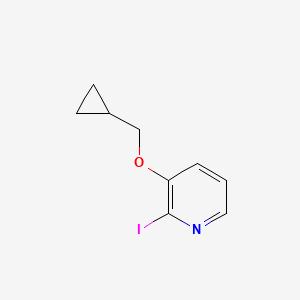

2-碘-3-环丙基甲氧基吡啶

描述

2-Iodo-3-cyclopropylmethoxypyridine is a chemical compound with the molecular formula C9H10INO. It has a molecular weight of 275.09 . This compound is also known as 3-Cyclopropylmethoxy-2-iodopyridine .

Molecular Structure Analysis

The molecular structure of 2-Iodo-3-cyclopropylmethoxypyridine consists of a pyridine ring with an iodine atom at the 2-position and a cyclopropylmethoxy group at the 3-position . The exact structure can be obtained from the MOL file associated with its CAS number, 205594-62-3 .Physical And Chemical Properties Analysis

2-Iodo-3-cyclopropylmethoxypyridine has a predicted boiling point of 325.6±27.0 °C and a predicted density of 1.741±0.06 g/cm3 . Its pKa is predicted to be -0.17±0.10 .科学研究应用

制备和反应性

- 可循环高价碘试剂:

- 2-碘基吡啶及其衍生物(与 2-碘-3-环丙基甲氧基吡啶相关)已被合成并用作氧化反应的可循环试剂。它们在有机溶剂中的溶解性和从反应混合物中回收的能力使其在合成化学中具有价值 (Yoshimura et al., 2011)。

杂环合成

呋喃稠合杂环的形成:

- 碘代吡啶酮和相关化合物用作合成呋喃稠合杂环的前体,证明了它们在创建复杂分子结构中的效用 (Conreaux et al., 2008)。

抗肿瘤药剂:

- 氨基吖啶衍生物(包括碘标记类似物)已被研究其作为抗肿瘤药剂的潜力。它们的细胞摄取和溶酶体定位因其治疗意义而引人注目 (Peixoto et al., 2009)。

甲状腺素转运蛋白原纤维形成抑制剂:

- 碘代联吡啶(结构上类似于 2-碘-3-环丙基甲氧基吡啶)已显示出作为甲状腺素转运蛋白淀粉样原纤维形成抑制剂的有希望的活性,表明在治疗淀粉样蛋白相关疾病中具有潜力 (Dessì et al., 2020)。

光催化和有机反应

- 光催化反应:

- 固定在多孔材料上的碘代 BODIPY 已被用作串联氧化-环加成反应的有效可循环光催化剂,说明了碘代化合物在光催化过程中的作用 (Guo et al., 2013)。

安全和危害

The safety data sheet for a similar compound, 3-Iodo-2-propynyl N-butylcarbamate, indicates that it is harmful if swallowed, toxic if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also causes damage to organs (larynx) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Similar hazards may apply to 2-Iodo-3-cyclopropylmethoxypyridine.

作用机制

Target of Action

It’s worth noting that iodopyridines are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, iodopyridines typically undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond .

Biochemical Pathways

In general, iodopyridines are involved in carbon-carbon bond-forming reactions, which are fundamental to many biochemical processes .

属性

IUPAC Name |

3-(cyclopropylmethoxy)-2-iodopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPXOFDFBZJPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(N=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-cyclopropylmethoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-4-methoxybenzaldehyde](/img/structure/B3114865.png)

![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3114913.png)